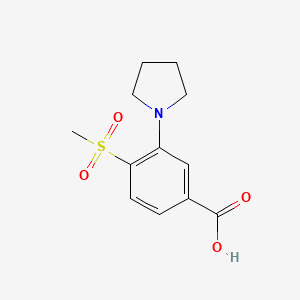
N-(4-(Diethylamino)phenyl)acetamide
Übersicht
Beschreibung
N-(4-(Diethylamino)phenyl)acetamide: is an organic compound with the molecular formula C₁₂H₁₈N₂O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acylation Reaction: One common method to synthesize N-(4-(Diethylamino)phenyl)acetamide involves the acylation of 4-(Diethylamino)aniline with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.
Industrial Production Methods:
Bulk Synthesis: In industrial settings, the synthesis of this compound is often carried out in large reactors with controlled temperature and pressure conditions. The use of automated systems ensures high yield and purity of the product.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation: N-(4-(Diethylamino)phenyl)acetamide can undergo oxidation reactions to form corresponding N-oxides.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at elevated temperatures.
Major Products: N-oxide derivatives.
-
Reduction: The compound can be reduced to form amine derivatives.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products: Amine derivatives.
-
Substitution: this compound can undergo nucleophilic substitution reactions.
Reagents and Conditions: Common reagents include halogens and alkylating agents. The reaction is carried out in the presence of a base.
Major Products: Substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate: N-(4-(Diethylamino)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound is a precursor in the synthesis of certain drugs, particularly those with analgesic and anti-inflammatory properties.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: N-(4-(Diethylamino)phenyl)acetamide acts as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-(Dimethylamino)phenyl)acetamide: Similar structure but with dimethylamino group instead of diethylamino group.
N-(4-(Diethylamino)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-(Diethylamino)phenyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness:
Functional Group: The presence of the diethylamino group in N-(4-(Diethylamino)phenyl)acetamide provides unique chemical properties, such as increased lipophilicity and altered reactivity compared to similar compounds with different substituents.
Applications: The specific structure of this compound makes it particularly useful in the synthesis of certain pharmaceuticals and dyes, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLHLTGHXCTWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201381 | |
| Record name | Acetamide, N-(4-(diethylamino)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-57-8 | |
| Record name | N-[4-(Diethylamino)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Diethylaminoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Diethylamino)acetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-(diethylamino)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DIETHYLAMINOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3YD7DJR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)


